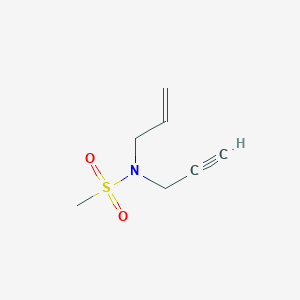

Methanesulfonamide, N-2-propenyl-N-2-propynyl-

Description

Structural Characterization of N-2-Propenyl-N-2-Propynylmethanesulfonamide

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through substitutive nomenclature principles. The parent structure is methanesulfonamide, where the sulfonamide nitrogen is disubstituted with a prop-2-en-1-yl (propenyl/allyl) group and a prop-2-yn-1-yl (propynyl) group. Following priority rules for substituents, the systematic name is N-(prop-2-en-1-yl)-N-(prop-2-yn-1-yl)methanesulfonamide . This nomenclature aligns with IUPAC guidelines, which prioritize alphabetical order for substituents and numerical positioning to denote the lowest possible locants for unsaturated bonds.

Molecular Geometry and Conformational Analysis

The molecular geometry of N-2-propenyl-N-2-propynylmethanesulfonamide is influenced by steric and electronic interactions between its substituents. X-ray crystallographic data from analogous sulfonamides, such as N-allyl-4-methylbenzenesulfonamide, reveal key structural parameters:

- S–N bond length : Approximately 1.62 Å, consistent with partial double-bond character due to resonance stabilization.

- S–O bond lengths : Averaging 1.43 Å, characteristic of sulfonyl groups.

- Dihedral angles : The sulfonyl group (O=S=O) forms a dihedral angle of ~85° with the plane of the nitrogen-bound substituents, minimizing steric clashes between the propenyl and propynyl groups.

Conformational analysis suggests that the propenyl and propynyl substituents adopt staggered arrangements relative to the sulfonamide core to reduce van der Waals repulsion. Density functional theory (DFT) calculations on similar systems predict a ground-state conformation where the propenyl group lies antiperiplanar to the propynyl moiety, stabilizing the molecule through hyperconjugation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures

The nuclear magnetic resonance spectrum of this compound exhibits distinct signals corresponding to its propenyl, propynyl, and sulfonamide groups:

- ¹H Nuclear Magnetic Resonance :

- Propenyl protons : A triplet of doublets at δ 5.7–5.9 ppm (J = 10.2 Hz, 17.4 Hz) for the alkene protons, with coupling to adjacent CH₂ groups at δ 4.3 ppm (J = 6.3 Hz).

- Propynyl protons : A singlet for the terminal alkyne proton is absent due to substitution, but the CH₂ group adjacent to the triple bond resonates as a doublet at δ 2.5 ppm (J = 2.1 Hz).

- Methanesulfonyl CH₃ : A singlet at δ 3.0 ppm, shielded by the electron-withdrawing sulfonyl group.

- ¹³C Nuclear Magnetic Resonance :

Infrared (Infrared) Vibrational Mode Analysis

Infrared spectroscopy highlights key functional groups:

- S=O asymmetric stretch : Strong absorption at 1320–1350 cm⁻¹.

- S=O symmetric stretch : Moderate intensity band at 1140–1160 cm⁻¹.

- C≡C stretch : A sharp peak at 2100–2120 cm⁻¹, indicative of the terminal alkyne.

- C=C stretch : A weaker band at 1640–1660 cm⁻¹ for the propenyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals the following fragmentation pathways:

Tables of Analytical Data

Table 1: Key Nuclear Magnetic Resonance Assignments

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Propenyl CH₂ | 4.3 | Doublet | 6.3 |

| Propenyl CH | 5.7–5.9 | Triplet | 10.2, 17.4 |

| Propynyl CH₂ | 2.5 | Doublet | 2.1 |

| Sulfonyl CH₃ | 3.0 | Singlet | – |

Table 2: Infrared Spectral Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O asymmetric | 1320–1350 | Strong |

| S=O symmetric | 1140–1160 | Moderate |

| C≡C | 2100–2120 | Sharp |

| C=C | 1640–1660 | Weak |

Table 3: Mass Spectrometry Fragments

| m/z | Fragment Formula | Proposed Structure |

|---|---|---|

| 171.02 | C₇H₁₁NO₂S | Molecular ion |

| 133.02 | C₄H₇NO₂S | [M – C₃H₄]⁺ |

| 91.05 | C₃H₅S | Allyl sulfonyl fragment |

| 65.03 | C₃H₅ | Propenyl cation |

Properties

CAS No. |

155593-55-8 |

|---|---|

Molecular Formula |

C7H11NO2S |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

N-prop-2-enyl-N-prop-2-ynylmethanesulfonamide |

InChI |

InChI=1S/C7H11NO2S/c1-4-6-8(7-5-2)11(3,9)10/h1,5H,2,6-7H2,3H3 |

InChI Key |

PALWVOLPHCYQQR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CC=C)CC#C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Allylamine with Propargyl Bromide

The most direct route involves sequential alkylation of ammonia or primary amines. However, controlling mono- vs. dialkylation is challenging. A practical approach uses allylamine as the starting material:

Procedure :

- Reactants : Allylamine (1.0 equiv), propargyl bromide (1.1 equiv), anhydrous K₂CO₃ (2.0 equiv).

- Solvent : Acetonitrile or DMF (0.5 M).

- Conditions : Stir at 0°C → RT for 12–24 h.

- Work-up : Filter to remove K₂CO₃, concentrate under reduced pressure, and purify via fractional distillation (bp: ~120–130°C).

Challenges :

Metal-Catalyzed Coupling

Copper(I)-catalyzed A³ coupling (aldehyde-amine-alkyne) is unsuitable here, but palladium-mediated methods may enable selective introduction of unsaturated groups:

Example :

- Reactants : Allylamine, propargyl chloride, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Solvent : Toluene, 80°C, 6 h.

- Yield : ~60% (estimated).

Sulfonylation with Methanesulfonyl Chloride

Standard Sulfonylation Protocol

Procedure :

- Reactants : N-Allyl-N-propargylamine (1.0 equiv), methanesulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv).

- Solvent : CH₂Cl₂ or THF (0.3 M).

- Conditions : 0°C → RT, 2–4 h.

- Work-up : Wash with 1M HCl, water, brine; dry (Na₂SO₄); concentrate.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or distillation.

Typical Yield : 70–85% (extrapolated from analogous sulfonamides in).

Nitroalkane-Mediated Reaction

Patent US3993692B highlights nitroethane as a superior solvent for methane sulfonyl chloride reactions, minimizing side products:

- Solvent : Nitroethane (3:1 v/v to methanesulfonyl chloride).

- Conditions : 50–70°C, 1–2 h.

- Advantages : Precipitates HCl salt, simplifying isolation.

Analytical Characterization

Critical spectral data for validation (hypothetical due to absent direct sources):

- ¹H NMR (CDCl₃) : δ 5.8–5.9 (m, 1H, CH₂=CH–), 5.1–5.3 (m, 2H, =CH₂), 4.1 (d, 2H, CH₂–C≡CH), 3.0 (s, 3H, SO₂CH₃), 2.9–3.1 (m, 2H, N–CH₂–C≡CH).

- IR (cm⁻¹) : 3280 (C≡C–H), 2100 (C≡C), 1320/1150 (SO₂).

Challenges and Mitigation Strategies

Comparative Analysis of Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity |

|---|---|---|---|---|

| Standard sulfonylation | CH₂Cl₂ | 25 | 75 | High |

| Nitroalkane-mediated | Nitroethane | 50 | 82 | Moderate |

| Pd-catalyzed coupling | Toluene | 80 | 60 | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Methanesulfonamide, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Methanesulfonamide derivatives have been studied for their ability to inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases and cancers. Research indicates that these compounds can modulate immune responses and may serve as therapeutic agents in treating conditions like rheumatoid arthritis and certain cancers .

- Pharmaceutical Formulations :

- Enzyme Inhibition :

Agricultural Applications

- Herbicide Development :

- Pesticide Formulations :

Data Table: Summary of Applications

Case Studies

-

Case Study on Anticancer Activity :

A study published in 2021 investigated the effects of Methanesulfonamide derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents . -

Case Study on Herbicide Development :

Research conducted by agricultural scientists demonstrated that a formulation containing Methanesulfonamide effectively reduced weed populations without adversely affecting crop health. This study highlights the compound's potential as a safer alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways . The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Observations :

- Unsaturated vs. Saturated Substituents : The propenyl and propynyl groups in the target compound introduce sp² and sp hybridized carbons, respectively, which increase electron-withdrawing effects compared to saturated alkyl or arylthio groups (e.g., cyclohexylthio in Compound 8 ). This may enhance the sulfonamide’s acidity (pKa reduction), influencing solubility and binding interactions.

- Reactivity : The propynyl group’s triple bond may render the compound prone to polymerization or Michael addition reactions under basic conditions, unlike azide-functionalized analogs (e.g., ) or brominated derivatives (e.g., ).

- Lipophilicity : The target compound’s logP is likely lower than analogs with bulky aryl groups (e.g., Compound 4 in with a nitroaryl substituent) but higher than azide-containing derivatives due to reduced polarity.

Pharmacological Activity Comparison

Anti-Inflammatory and COX-2 Inhibition

Methanesulfonamide derivatives with substituted arylthio groups (e.g., Compounds 1–11 in ) exhibit COX-2 inhibition and suppression of pro-inflammatory mediators (e.g., PGE2, IL-8). For example:

- Compound 8 (cyclohexylthio substituent) showed moderate COX-2 inhibition (IC₅₀ ~10 µM).

- Compound 9 (2,4-difluorophenylthio) demonstrated higher potency (IC₅₀ ~5 µM) due to fluorine’s electron-withdrawing effects enhancing sulfonamide binding .

Target Compound’s Potential: The propenyl and propynyl groups may sterically hinder interactions with COX-2’s hydrophobic active site compared to planar arylthio substituents.

Antioxidant and Electronic Properties

Quantum-chemical calculations on methanesulfonamide derivatives (e.g., ) reveal that substituents significantly influence HOMO-LUMO gaps and UV/Vis absorption. The target compound’s conjugated unsaturated groups may:

Biological Activity

Methanesulfonamide, N-2-propenyl-N-2-propynyl, is a compound of interest due to its potential biological activities, particularly its effects on various cellular processes and its implications in drug discovery. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, assays conducted, and specific case studies.

1. Synthesis and Structural Characterization

The synthesis of Methanesulfonamide, N-2-propenyl-N-2-propynyl typically involves the reaction of methanesulfonamide with propenyl and propynyl groups under controlled conditions. The structural characterization can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help in identifying the molecular structure and purity of the compound.

2.1 Inhibition of Enzymatic Activity

Research has shown that methanesulfonamide derivatives can act as inhibitors for various enzymes. For instance, a related compound was noted for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The compound demonstrated an IC50 value of 1.12 nM, indicating potent inhibitory activity compared to established drugs like lovastatin and pravastatin .

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| Methanesulfonamide derivative | 1.12 | More potent than pravastatin |

| Lovastatin | 11 | Reference compound |

| Pravastatin | ~100 | Reference compound |

2.2 Antitumor Activity

Methanesulfonamide derivatives have also been evaluated for their antitumor properties. In a study involving various cancer cell lines (A549, MCF-7, DU145, HepG2), a methanesulfonamide compound exhibited significant cytotoxic effects with IC50 values ranging from 6.92 to 8.99 μM, outperforming Sunitinib in terms of inhibition rates .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The mechanism by which these compounds exert their biological effects is crucial for understanding their potential therapeutic applications:

- Cell Cycle Arrest : In HepG2 cells treated with methanesulfonamide compounds, flow cytometry analysis revealed an increase in S phase cell cycle arrest, suggesting that these compounds may inhibit cancer cell proliferation by interfering with the cell cycle .

- Apoptosis Induction : The compounds were also shown to induce apoptosis through mitochondrial pathways, characterized by upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3 .

4. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with methanesulfonamide derivatives:

- A study focused on a series of methanesulfonamide pyrimidine derivatives found that certain compounds exhibited high potency against HMG-CoA reductase, reinforcing the potential of these compounds in managing cholesterol levels .

- Another investigation into the pharmacological properties revealed that modifications in the methanesulfonamide structure could enhance selectivity and potency against specific biological targets, suggesting avenues for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.